1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene is an organic compound that belongs to the class of aryl bromides It features a benzene ring substituted with a bromine atom and a 1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl group
Preparation Methods
The synthesis of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar bromination processes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and optical properties.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, the bromine atom is typically replaced by another group through a palladium-catalyzed process, involving oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene can be compared with other aryl bromides such as:
Bromobenzene: A simpler aryl bromide with just a bromine atom on the benzene ring.
1-Bromo-4-(trifluoromethyl)benzene: Another fluorinated aryl bromide but with a trifluoromethyl group instead of the hexafluoro-2-methoxypropan-2-yl group.
1-Bromo-4-ethoxybenzene: An aryl bromide with an ethoxy group on the benzene ring.
The uniqueness of this compound lies in its specific fluorinated substituent, which imparts distinct electronic and steric properties, making it valuable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6O/c1-18-8(9(12,13)14,10(15,16)17)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHYUUUEMKKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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